1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea
Description
1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring and a trifluoromethyl-substituted phenyl group connected via a thiourea linkage. The presence of the trifluoromethyl group imparts distinct physicochemical properties, making it valuable in agrochemical, pharmaceutical, and material science applications .
Properties
IUPAC Name |
1-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3S/c14-13(15,16)9-3-1-4-10(7-9)18-12(20)19-11-5-2-6-17-8-11/h1-8H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASLWZAMGGRLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of pyridine-3-carboxylic acid with trifluoromethylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization from ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming hydrogen bonds with active site residues, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its diffusion across cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 1-Phenyl-3-(2-pyridyl)-2-thiourea
- 1-Cyclohexyl-1-methyl-3-phenyl-2-thiourea
- 1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea
- 1-Phenyl-3-(4-trifluoromethyl-benzyl)-thiourea
- 1-Dodecanoyl-3-(2-(trifluoromethyl)phenyl)-2-thiourea
Uniqueness: 1-Pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea stands out due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds .
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